1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a synthetic route to the novel 3a,4-dihydro-3H,7H- and 4H,7H-pyrano[4′,3′:5,6]pyrano[4,3-c][1,2]oxazole ring systems from 3-(prop-2-en-1-yloxy)- or 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes has been developed . The intramolecular nitrile oxide cycloaddition (INOC) reaction was employed as the key step .Molecular Structure Analysis
The molecular structure of “1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine” can be analyzed based on its InChI code. The InChI code for this compound is1S/C7H11N3O.2ClH/c8-3-7-5-4-11-2-1-6(5)9-10-7;;/h1-4,8H2,(H,9,10);2*1H
. Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 160.6 . The compound is a powder at room temperature .Scientific Research Applications
Green Synthesis Methodologies
1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-ylmethanamine and its derivatives have been studied for their potential in green chemistry, particularly in solvent-free synthesis. For instance, Pyrano[2,3-c]pyrazoles are synthesized through a solvent-free process, highlighting an eco-friendly approach to chemical synthesis (Al-Matar et al., 2010).
Synthesis and Characterization
Researchers have extensively studied the synthesis and characterization of various pyranopyrazoles. These studies involve examining their molecular structures and exploring new synthetic pathways. For example, novel pyranopyrazoles have been synthesized and characterized using UV-VIS, FT-IR, 1H-NMR, and 13C-NMR spectral data, providing insights into their molecular composition (Al-Amiery et al., 2012).
Antimicrobial Applications
Some derivatives of this compound have been explored for their antimicrobial properties. Research indicates that certain compounds in this class demonstrate potent antimicrobial activity, offering potential applications in combating bacterial and fungal infections (Sangani et al., 2012).
Asymmetric Synthesis
The compound and its derivatives are also significant in the field of asymmetric synthesis. Studies have shown successful applications in creating enantioselective products, an essential aspect of medicinal chemistry (Ni & Tong, 2016).
Sustainable Synthesis
The emphasis on sustainable and cost-effective synthesis methods is a notable application area. Researchers have developed efficient methods to synthesize fused 4H-pyran derivatives of pyranopyrazoles, which are environmentally friendly and economical (Khan et al., 2019).
Chemical Diversity and Functionalization
The compound’s derivatives have been used to create a diverse range of chemically functionalized products. This diversity is crucial in pharmaceutical research and material science, where specific functional groups can impart desirable properties to the final products (Prasanna et al., 2013).
Antioxidant and Cytotoxic Activities
Some derivatives have been investigated for their antioxidant and cytotoxic activities, indicating potential applications in treating diseases related to oxidative stress and cancer (Yang et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-3-7-5-4-11-2-1-6(5)9-10-7/h1-4,8H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPSCZXFICPTIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1NN=C2CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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